molecular formula C6H11N3 B184804 1,3,5-Trimethyl-1H-pyrazol-4-amine CAS No. 28466-21-9

1,3,5-Trimethyl-1H-pyrazol-4-amine

Cat. No. B184804
CAS RN: 28466-21-9
M. Wt: 125.17 g/mol
InChI Key: SSDGMKHZMNTWLS-UHFFFAOYSA-N
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Description

“1,3,5-Trimethyl-1H-pyrazol-4-amine” is a member of pyrazoles . It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol . The IUPAC name for this compound is 1,3,5-trimethylpyrazol-4-amine .


Molecular Structure Analysis

The InChI code for “1,3,5-Trimethyl-1H-pyrazol-4-amine” is 1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 . The Canonical SMILES for this compound is CC1=C(C(=NN1C)C)N .


Physical And Chemical Properties Analysis

“1,3,5-Trimethyl-1H-pyrazol-4-amine” has a molecular weight of 125.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 125.095297364 g/mol . The Topological Polar Surface Area of the compound is 43.8 Ų .

Scientific Research Applications

  • Antitumor, Antifungal, and Antibacterial Applications : The synthesis of pyrazole derivatives, including those related to 1,3,5-Trimethyl-1H-pyrazol-4-amine, has shown potential in antitumor, antifungal, and antibacterial activities. These derivatives have been characterized and studied for their biological activity against breast cancer and microbes (Titi et al., 2020).

  • Drug Discovery : Novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals have been synthesized using a method involving 1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives. These compounds are considered promising candidates for drug discovery (Yu et al., 2013).

  • High-Energy Density Materials : Derivatives of 1,3,5-Trimethyl-1H-pyrazol-4-amine have been explored as potential candidates for high-energy density materials. Their properties, such as crystal density and detonation properties, were studied using density functional theory (Ravi et al., 2010).

  • Organic Light-Emitting Diodes (OLEDs) : Substituted 1H-pyrazolo[3,4-b]quinolines synthesized from 1H-pyrazol-5-amines have been tested as emitters for organic light-emitting diodes. Their high-fluorescence intensity makes them suitable for application in OLED technology (Szlachcic et al., 2017).

  • Antitumor Drug Development : The design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, based on 1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives, have shown anti-proliferation activities against tumor cells, suggesting their potential in antitumor drug development (Ma et al., 2020).

  • Antibacterial and Antifungal Agents : Bis-pyrazole coordination complexes, involving derivatives of 1,3,5-Trimethyl-1H-pyrazol-4-amine, have been characterized as potent antibacterial and antifungal agents (Draoui et al., 2022).

  • Explosive Materials : Studies on the synthesis and properties of amino-, methyl-, and nitro-substituted pyrazoles, related to 1,3,5-Trimethyl-1H-pyrazol-4-amine, indicate their potential as high-energy explosive materials (Schmidt et al., 2001).

Safety And Hazards

“1,3,5-Trimethyl-1H-pyrazol-4-amine” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound is also known to cause severe skin burns and eye damage .

Future Directions

“1,3,5-Trimethyl-1H-pyrazol-4-amine” and its derivatives have potential applications in the field of insensitive high-energy materials .

properties

IUPAC Name

1,3,5-trimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDGMKHZMNTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182680
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-1H-pyrazol-4-amine

CAS RN

28466-21-9
Record name 1,3,5-Trimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28466-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trimethyl-1H-pyrazol-4-amine
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Synthesis routes and methods

Procedure details

The compounds from (b) above (2.3 g; 0.014 moles) was catalytically hydrogenated using Raney nickel (1 g) in methanolic ammonia (100 mL) under a hydrogen atmosphere at 50 psi. The catalyst was filtered and the solution concentrated in vacuo, leaving a residue that was triturated several times with ethyl ether. The decanted solvent was concentrated to dryness, leaving a pale red solid. Yield: 1.3 g (70%). 1H NMR (CDCl3) δ3.6 (s, 3H), 2.4 (bs, 2H), 2.1 (s, 6H) ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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